molecular formula C30H40N8O6S B1669805 Dansyl-NECA CAS No. 219982-12-4

Dansyl-NECA

Cat. No. B1669805
M. Wt: 640.8 g/mol
InChI Key: CJDPJPUVKHWZHU-YRIIQKNPSA-N
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Description

Dansyl-NECA is a compound with the molecular formula C30H40N8O6S . It is a high affinity and selective fluorescent adenosine A1 receptor agonist . The Ki values are 27, 3600, and 4300 nM for A1, A3, and A2 receptors, respectively .


Molecular Structure Analysis

The molecular structure of Dansyl-NECA consists of a dansyl group attached to a NECA (N-ethylcarboxamidoadenosine) moiety . The average mass of Dansyl-NECA is 640.754 Da, and the monoisotopic mass is 640.279175 Da .

Scientific Research Applications

Fluorescent Probes in Biochemical Research

Dansyl (1-Dimethylaminonaphthalene-5-sulfonyl) derivatives are widely utilized as fluorescent probes in biochemical and medical research. Their applications include the study of protein structure, dynamics, and interactions, as well as the visualization of cellular components and processes. For instance, dansyl chloride, a reagent known for its ability to react with amino groups, is often employed to label proteins and peptides, facilitating their detection and analysis through fluorescence spectroscopy.

Drug Discovery and Pharmacological Studies

Dansyl derivatives also play a crucial role in drug discovery and pharmacological research. They can act as fluorescent markers to track the distribution, binding, and activity of drugs within biological systems. This is particularly useful in the development of new therapeutic agents, where understanding the interaction between drugs and their targets at the molecular level is crucial.

Example Applications

  • Fluorimetric Studies of Protein Interactions : Dansyl-phosphatidylserine (D-PS) has been used as a fluorescence probe to study interactions between protein kinase C (PKC) and phospholipid vesicles, highlighting the importance of spatial arrangements between PKC and its phospholipid cofactor for enzyme activation (Rodriguez-Paris et al., 1989).

  • Fluorescent Ligands for Receptor Studies : Dansyl-labeled ligands have been developed for the study of dopamine D2/D3 receptors, providing tools for visualizing receptor distribution on living cells and facilitating the understanding of receptor-ligand interactions (Allikalt et al., 2020).

  • Analytical Techniques : Dansyl chloride is used in the detection and analysis of amino acids and other compounds, demonstrating its utility in various analytical techniques aimed at understanding biochemical pathways and processes.

Safety And Hazards

The safety data sheet for Dansyl-NECA suggests that it should be handled with care . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised . In case of accidental release, personnel should be evacuated to safe areas .

properties

IUPAC Name

(2S,3S,4R,5R)-5-[6-[6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40N8O6S/c1-4-31-29(41)26-24(39)25(40)30(44-26)38-18-35-23-27(33-17-34-28(23)38)32-15-7-5-6-8-16-36-45(42,43)22-14-10-11-19-20(22)12-9-13-21(19)37(2)3/h9-14,17-18,24-26,30,36,39-40H,4-8,15-16H2,1-3H3,(H,31,41)(H,32,33,34)/t24-,25+,26-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDPJPUVKHWZHU-YRIIQKNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCCCCCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCCCCCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40N8O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dansyl-NECA

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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